![molecular formula C10H10N2O3 B5532423 1-ethoxy-2(1H)-quinoxalinone 4-oxide](/img/structure/B5532423.png)
1-ethoxy-2(1H)-quinoxalinone 4-oxide
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Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives involves reactions with acetic anhydride, leading to products like 1-acetoxy-2(1H)-quinoxalinone, which undergoes facile hydrolysis to yield 1-hydroxy-2(1H)-quinoxalinone. Such processes illustrate the compound's reactivity and the potential for generating various derivatives through controlled chemical reactions (Ahmed et al., 1987).
Molecular Structure Analysis
The molecular structure of related quinoxaline N-oxides has been determined through crystallographic studies, revealing details about the conformation of the central ring and intermolecular interactions. These studies help understand the 3D arrangement of atoms within the molecule and its electronic structure, which influences its chemical behavior (Simone et al., 2006).
Chemical Reactions and Properties
Quinoxaline derivatives engage in various chemical reactions, including selective hydrogenation, which transforms specific functional groups while leaving others intact. This selective reactivity is essential for modifying the compound's chemical structure to obtain desired properties (Malz et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments and its suitability for different applications. While specific data on “1-ethoxy-2(1H)-quinoxalinone 4-oxide” is limited, related quinoxaline derivatives have been studied to establish these fundamental properties (Xu et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are integral to the compound's applications in synthesis and manufacturing processes. For instance, the reactivity of quinoxaline derivatives with halides to afford different products illustrates the compound's versatility in chemical synthesis (El-hashash et al., 2011).
properties
IUPAC Name |
1-ethoxy-4-oxidoquinoxalin-4-ium-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-12-9-6-4-3-5-8(9)11(14)7-10(12)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHYXZBOUFPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=CC1=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxyquinoxalin-2(1h)-one 4-oxide |
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